molecular formula C16H16N2O3 B14616461 Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- CAS No. 60422-83-5

Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-

Cat. No.: B14616461
CAS No.: 60422-83-5
M. Wt: 284.31 g/mol
InChI Key: KRLMYVWNGYRMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- typically involves the reaction of benzoic acid derivatives with amine compounds. One common method involves the condensation of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thioanisoles, methyl sulfides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- is used as a precursor for the synthesis of various complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antioxidant and antibacterial activities. It has shown effectiveness in scavenging free radicals and inhibiting the growth of certain bacteria .

Medicine: Medically, benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. They are also investigated for their role in treating neurological disorders .

Industry: Industrially, Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and phenylamino groups contribute to its antioxidant and antibacterial activities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

60422-83-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(2-anilino-1-methoxy-2-oxoethyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-21-16(15(20)17-13-10-6-3-7-11-13)18-14(19)12-8-4-2-5-9-12/h2-11,16H,1H3,(H,17,20)(H,18,19)

InChI Key

KRLMYVWNGYRMNQ-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.